molecular formula C12H13Cl2NO2 B14865114 Methyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate

Methyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B14865114
M. Wt: 274.14 g/mol
InChI Key: VUDRJDKZXUZVID-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the 3,5-dichlorophenyl group in the compound enhances its potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3,5-dichlorobenzaldehyde with pyrrolidine and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dichloropyridine-4-carboxylate
  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

Methyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate is unique due to its specific structural features, including the pyrrolidine ring and the 3,5-dichlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13Cl2NO2

Molecular Weight

274.14 g/mol

IUPAC Name

methyl 4-(3,5-dichlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H13Cl2NO2/c1-17-12(16)11-6-15-5-10(11)7-2-8(13)4-9(14)3-7/h2-4,10-11,15H,5-6H2,1H3

InChI Key

VUDRJDKZXUZVID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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